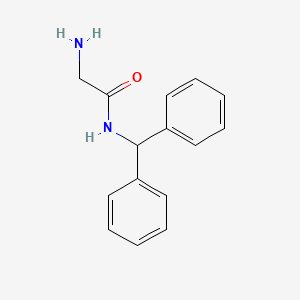

2-amino-N-benzhydrylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

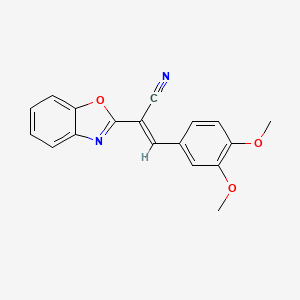

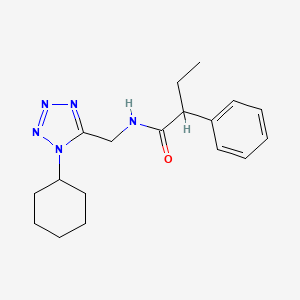

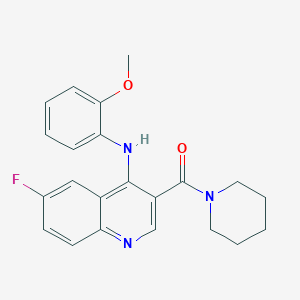

Molecular Structure Analysis

The molecular structure of “2-amino-N-benzhydrylacetamide” could not be found in the available sources .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-benzhydrylacetamide” are not available, similar compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-benzhydrylacetamide” are not specified in the available sources .Scientific Research Applications

Bcr-Abl and Histone Deacetylase Dual Inhibitors

In cancer drug development, 2-amino-N-benzhydrylacetamide has been used in the design of compounds that combine two independent pharmacological activities: inhibitory activity against breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity . This dual inhibitory activity has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

Synthesis of Quinazoline Derivatives

2-amino-N-benzhydrylacetamide has been used in the synthesis of quinazoline derivatives . These derivatives have been obtained by treating 2-aminobenzylamine with several p-electron-deficient compounds .

Synthesis of Benzodiazepine Derivatives

In addition to quinazoline derivatives, 2-amino-N-benzhydrylacetamide has also been used in the synthesis of benzodiazepine derivatives .

Organic Building Blocks

2-amino-N-benzhydrylacetamide is used as an organic building block in the synthesis of various aryls .

Amines and Amides

This compound is used in the synthesis of amines and amides, which are fundamental structures in organic chemistry .

Benzene Compounds

2-amino-N-benzhydrylacetamide is used in the synthesis of benzene compounds , which are widely used in the production of drugs, plastics, synthetic rubbers, dyes, detergents, and more .

Mechanism of Action

Target of Action

The compound 2-amino-N-benzhydrylacetamide, also known as N1-(Diphenylmethyl)glycinamide, has been identified to primarily target two key proteins: Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

2-amino-N-benzhydrylacetamide interacts with its targets by inhibiting their activity. It has been shown to exhibit inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal function and lead to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-amino-N-benzhydrylacetamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC is involved in the regulation of gene expression, so its inhibition can lead to changes in the transcription of various genes .

Result of Action

The molecular and cellular effects of 2-amino-N-benzhydrylacetamide’s action primarily involve changes in cell growth and gene expression. By inhibiting Bcr-Abl, the compound can suppress pathways that promote cell growth and survival, potentially leading to the death of cancer cells . By inhibiting HDAC, the compound can alter the transcription of various genes, leading to changes in protein production and cellular functions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-N-benzhydrylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLBENYRHCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzhydrylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-4-[3-(pyridin-3-yloxymethyl)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2628476.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2628492.png)

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)